![molecular formula C12H7ClIN3 B3074818 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine CAS No. 1023697-90-6](/img/structure/B3074818.png)

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine

Overview

Description

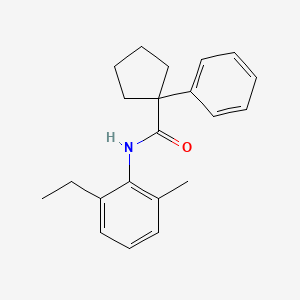

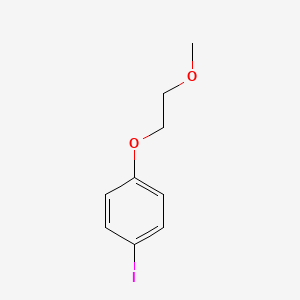

6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C12H7ClIN3. It has a molecular weight of 355.56 . This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The optimized molecular crystal structures were determined on the basis of DFT calculations using B3LYP/6-311+G (2d,p) functional .Scientific Research Applications

Antiviral Activities

One of the notable applications of compounds closely related to 6-Chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine is in the field of antiviral research. Studies have reported the synthesis of various imidazo[1,2-b]pyridazine derivatives, some of which demonstrated potent inhibitory effects on the replication of viruses like human cytomegalovirus and varicella-zoster virus in vitro (Galtier et al., 2003).

Central Nervous System Interaction

Research has also explored the interaction of imidazo[1,2-b]pyridazine derivatives with central and mitochondrial benzodiazepine receptors. Certain compounds showed selectivity for mitochondrial receptors, suggesting potential applications in neurological research (Barlin et al., 1997).

Chemical Synthesis and Modification

The compound's structure lends itself well to chemical modifications, which has been a subject of study in organic chemistry. Direct arylation and functionalization of imidazo[1,2-b]pyridazines have been achieved, allowing for the creation of various derivatives with potential applications in different fields of research (Akkaoui et al., 2010); (Akkaoui et al., 2008).

Peripheral Benzodiazepine Receptors Probes

Some derivatives of imidazo[1,2-b]pyridazine, including those with iodine labels, have been synthesized for potential use as probes in studying peripheral benzodiazepine receptors using SPECT imaging techniques, indicating potential applications in medical imaging and diagnostics (Katsifis et al., 2004).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds similar to our compound of interest, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It’s suggested that the negatively charged region in the compound, which is usually related to the lone pair of electronegative atoms, may provide electrons and serve as a nucleophilic attack site .

Properties

IUPAC Name |

6-chloro-3-iodo-2-phenylimidazo[1,2-b]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClIN3/c13-9-6-7-10-15-11(12(14)17(10)16-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKYLKYPPXFZMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

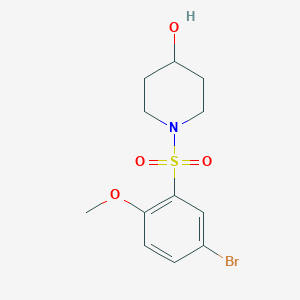

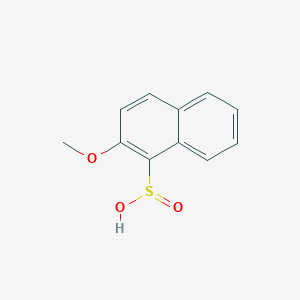

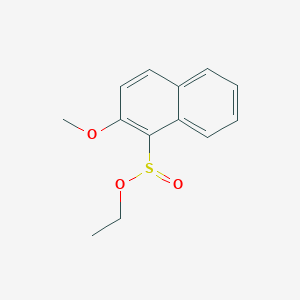

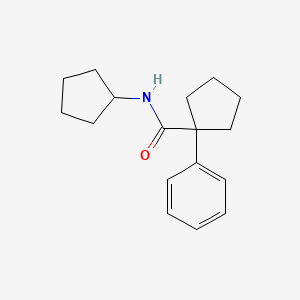

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,5,5-Tetramethyl-2-[3-(10-phenyl-9-anthracenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3074812.png)